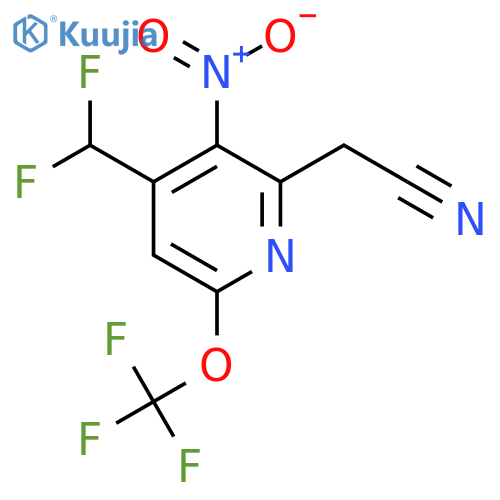Cas no 1806772-25-7 (4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile)

1806772-25-7 structure
商品名:4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile
CAS番号:1806772-25-7
MF:C9H4F5N3O3
メガワット:297.138379096985
CID:4843731
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile
-
- インチ: 1S/C9H4F5N3O3/c10-8(11)4-3-6(20-9(12,13)14)16-5(1-2-15)7(4)17(18)19/h3,8H,1H2
- InChIKey: KQSWNGPOPXWEFX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(CC#N)C=1[N+](=O)[O-])OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 402
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 91.7
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029081559-1g |
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1806772-25-7 | 97% | 1g |
$1,519.80 | 2022-03-31 |
4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1806772-25-7 (4-(Difluoromethyl)-3-nitro-6-(trifluoromethoxy)pyridine-2-acetonitrile) 関連製品
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
